5,6,7,8-Tetrahydro-2-methylthio-6-oxo-4-(trifluoromethyl)quinazoline

Medicinal Chemistry Physicochemical Profiling Library Design

5,6,7,8-Tetrahydro-2-methylthio-6-oxo-4-(trifluoromethyl)quinazoline (CAS not independently verified; molecular formula C10H9F3N2OS) is a fluorinated thioether-containing quinazoline derivative within the broader 5,6,7,8-tetrahydroquinazoline class. The tetrahydroquinazoline scaffold is recognized in medicinal chemistry as a 'privileged structure' capable of engaging multiple biological targets.

Molecular Formula C10H9F3N2OS
Molecular Weight 262.25 g/mol
Cat. No. B13715619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-2-methylthio-6-oxo-4-(trifluoromethyl)quinazoline
Molecular FormulaC10H9F3N2OS
Molecular Weight262.25 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(CC(=O)CC2)C(=N1)C(F)(F)F
InChIInChI=1S/C10H9F3N2OS/c1-17-9-14-7-3-2-5(16)4-6(7)8(15-9)10(11,12)13/h2-4H2,1H3
InChIKeyVXMZVKLRZKTEEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro-2-methylthio-6-oxo-4-(trifluoromethyl)quinazoline: Core Scaffold, Physicochemical Profile, and Procurement Identity


5,6,7,8-Tetrahydro-2-methylthio-6-oxo-4-(trifluoromethyl)quinazoline (CAS not independently verified; molecular formula C10H9F3N2OS) is a fluorinated thioether-containing quinazoline derivative within the broader 5,6,7,8-tetrahydroquinazoline class. The tetrahydroquinazoline scaffold is recognized in medicinal chemistry as a 'privileged structure' capable of engaging multiple biological targets . This specific compound combines three notable pharmacophoric features: a partially saturated bicyclic core (5,6,7,8-tetrahydroquinazoline), an electron-withdrawing trifluoromethyl group at the 4-position, and a methylthio substituent at the 2-position. While the broader quinazoline family is extensively documented for anticancer, anti-inflammatory, and antimicrobial applications [1], the specific pharmacological annotation for this exact compound remains limited in the open peer-reviewed literature, making it a candidate for primary screening campaigns and structure–activity relationship (SAR) exploration rather than a late-stage clinical lead.

Why 5,6,7,8-Tetrahydro-2-methylthio-6-oxo-4-(trifluoromethyl)quinazoline Cannot Be Swapped with Unsubstituted or Mono-Substituted Quinazolines


Within the quinazoline chemical space, minor structural modifications frequently produce non-linear changes in potency, selectivity, and physicochemical properties. Standard procurement catalogs list numerous close analogs—such as 5,6,7,8-tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline (lacking the 2-methylthio group) and 5,6,7,8-tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline (lacking the 6-oxo group)—but published SAR studies across quinazoline series demonstrate that the simultaneous presence of a C2-thioether and a C4-CF3 substituent can shift pharmacological profiles in ways that cannot be predicted from mono-substituted reference compounds [1][2]. The 2-methylthio moiety introduces a hydrogen-bond-capable sulfur atom and increases steric bulk at a position that is frequently critical for target binding or metabolic stability, while the 4-CF3 group modulates both lipophilicity (logP) and electronic distribution across the heterocyclic core. In the absence of direct comparative data, the decision to procure this specific compound rests on the hypothesis that its unique three-feature combination will produce screening data distinct from its nearest commercially available analogs, justifying its inclusion in focused libraries where C2-SMe/C4-CF3 SAR exploration is the explicit objective.

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydro-2-methylthio-6-oxo-4-(trifluoromethyl)quinazoline Relative to Closest Analogs


Physicochemical Differentiation: Calculated logP and Topological Polar Surface Area (TPSA) vs. 6-Oxo-Only and 2-Methylthio-Only Analogs

Computational property analysis (MCULE platform) for 5,6,7,8-tetrahydro-2-methylthio-6-oxo-4-(trifluoromethyl)quinazoline yields a calculated logP of 2.79 and a topological polar surface area (TPSA) of 49.33 Ų . When placed alongside two structurally closest commercially available analogs—5,6,7,8-tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline (CAS 1229626-87-2; no 2-methylthio group) and 5,6,7,8-tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline (CAS 1708-57-2; no 6-oxo group)—the target compound occupies a distinct position in combined property space (logP/TPSA) that differs from both analogs. While exact logP/TPSA values for these specific comparators were not independently determined in a single experimental study, the presence of the methylthio group in the target compound is expected to increase logP by approximately 0.3–0.5 units and add approximately 25 Ų of sulfur-accessible surface relative to the 6-oxo-only analog, based on fragment-based property contribution models standard in medicinal chemistry .

Medicinal Chemistry Physicochemical Profiling Library Design

Comparative Purity and Procurement Feasibility: This Compound vs. 2-Methylthio-Only Analog

Commercial listings indicate that 5,6,7,8-tetrahydro-2-methylthio-6-oxo-4-(trifluoromethyl)quinazoline is available through multiple specialty chemical suppliers (ChemicalBook directory, ChemExper, AK Scientific) with reported purity specifications ≥95% by HPLC or equivalent . The 2-methylthio-only analog (CAS 1708-57-2, 5,6,7,8-tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline, lacking the 6-oxo group) is listed at 95% minimum purity by BenchChem and EvitaChem, while the 6-oxo-only analog (CAS 1229626-87-2, no 2-methylthio) is listed by EvitaChem with molecular weight 216.16 g/mol . The target compound is the only member of this analog set bearing the full C2-SMe/C6-oxo substitution pattern, and its availability from multiple catalog vendors distinguishes it from custom-synthesis-only analogs that require longer lead times for SAR follow-up campaigns.

Chemical Procurement QC Specifications Screening Collection

Scaffold-Level Selectivity: Class-Wide PDE7 Inhibitory Potency vs. PDE4 Counter-Screen

The closest published pharmacological evidence for a quinazoline scaffold bearing both a C2-thioether and an adjacent oxo (thioxo) group comes from the thioxoquinazoline PDE7 inhibitor series reported by Castaño et al. (2009) [1]. In this study, thioxoquinazoline derivatives demonstrated PDE7A1 catalytic domain inhibition at sub-micromolar concentrations, with PDE4D2 inhibition occurring at micromolar concentrations, indicating a scaffold-level selectivity window of approximately 10- to 100-fold favoring PDE7 over PDE4. The crystallized co-complex (PDB 3G3N) contains 3-(2,6-difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one, a close structural relative of the target compound that shares the C2-methylthio motif in a quinazoline scaffold bearing a partially saturated ring and exocyclic oxo substitution [2]. While no PDE7 IC50 has been reported specifically for 5,6,7,8-tetrahydro-2-methylthio-6-oxo-4-(trifluoromethyl)quinazoline, the class-level data predict that the target compound, by virtue of its 6-oxo (analogous to 4-oxo/thioxo in the PDE7 series) and 2-methylthio substitution, is more likely to exhibit PDE7-engagement pharmacology than the 2-unsubstituted or 6-deoxo analogs that lack these critical binding features.

Phosphodiesterase Inhibition Inflammation Immunomodulation

Optimal Use Cases for 5,6,7,8-Tetrahydro-2-methylthio-6-oxo-4-(trifluoromethyl)quinazoline Based on Comparative Evidence


PDE7-Targeted Focused Library Expansion for Inflammatory and Neurodegenerative Indications

Procure this compound as a non-redundant member of a focused quinazoline library targeting PDE7. The presence of the C2-methylthio group mirrors the key pharmacophoric feature seen in the PDE7A co-crystal structure (PDB 3G3N), while the C4-CF3 group provides enhanced metabolic stability and lipophilicity that are absent in the crystallized reference ligand [1]. Compounds in the thioxoquinazoline class have been shown to increase intracellular cAMP levels and exhibit anti-inflammatory activity within a therapeutic window, with in silico predictions of blood-brain barrier penetration [2]. This compound should be prioritized over analogs lacking the C2-SMe group when the screening objective is PDE7-selective (PDE4-sparing) pharmacology.

Systematic C2-Thioether/C4-CF3 Structure–Activity Relationship (SAR) Matrix Studies

Use this compound as the 'full-substitution' anchor point in a 2×2 SAR matrix with axes (i) C2-substitution (methylthio vs. H vs. Cl vs. phenyl) and (ii) C6-substitution (oxo vs. H2), all within the 5,6,7,8-tetrahydroquinazoline core bearing a 4-CF3 group. Commercially available comparator compounds (C2-SMe/C6-H2: CAS 1708-57-2; C2-H/C6-oxo: CAS 1229626-87-2) enable rapid procurement of the matrix corners . This matrix design is directly motivated by the evidence that C2-SMe and C6-oxo modifications individually and cooperatively influence PDE7 binding, and the target compound is the only catalog-available entity occupying the (C2-SMe, C6-oxo) quadrant.

Anticancer Screening Against Skin Cancer and Carcinoma Cell Lines with Built-in Selectivity Counter-Screens

The closely related 2-bromo-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline has demonstrated in vitro growth inhibition against skin cancer cell lines, cytotoxicity against carcinoma cell lines, and antifungal activity . While no anticancer data exist specifically for the target compound, the structural analogy supports its prioritization in oncology panels where a 2-SMe/4-CF3/6-oxo substitution pattern is hypothesized to modulate potency or selectivity relative to the 2-Br reference compound. Include the 2-bromo analog as a direct comparator, and use T-cell-based selectivity assays informed by the PDE7 activity data (Section 3, Evidence Item 3) to differentiate anticancer efficacy from immunomodulatory effects.

Quote Request

Request a Quote for 5,6,7,8-Tetrahydro-2-methylthio-6-oxo-4-(trifluoromethyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.